2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine
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Overview
Description
2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine: is a chemical compound with the molecular formula C6H14BrNO2 and a molecular weight of 212.08 g/mol . It is characterized by the presence of a bromoethoxy group attached to an ethanamine backbone. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine typically involves the reaction of 2-bromoethanol with diethylene glycol under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of diethylene glycol attacks the bromine atom of 2-bromoethanol, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromine atom in 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted amines.
Scientific Research Applications
Chemistry: 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is used as a linker in the synthesis of bioconjugates. It helps in attaching various biomolecules to surfaces or other molecules, facilitating studies in biochemistry and molecular biology .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, surfactants, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine primarily involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This property makes it useful in the synthesis of a wide range of chemical products .
Comparison with Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
- 1-Bromo-3,6,9-trioxadecane
Comparison: Compared to these similar compounds, 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine is unique due to the presence of the ethanamine group, which imparts different reactivity and properties. The presence of the amine group allows for additional functionalization and applications in various fields .
Properties
Molecular Formula |
C6H14BrNO2 |
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Molecular Weight |
212.08 g/mol |
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]ethanamine |
InChI |
InChI=1S/C6H14BrNO2/c7-1-3-9-5-6-10-4-2-8/h1-6,8H2 |
InChI Key |
KTXYDAIBIFBFEQ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCBr)N |
Origin of Product |
United States |
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